Octahydro-2,6-naphthyridin-1(2H)-one acetate is a bicyclic nitrogen-containing compound belonging to the naphthyridine family. This compound is characterized by its unique bicyclic structure, which consists of a naphthyridine core with an acetate group. It is notable for its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, including the condensation of pyridine derivatives and other precursors. Its synthesis and properties have been explored in several studies, highlighting its relevance in pharmaceutical research.
Octahydro-2,6-naphthyridin-1(2H)-one acetate falls under the category of heterocyclic compounds, specifically within the naphthyridine class. Heterocycles are compounds that contain atoms of at least two different elements in a ring structure. In this case, the nitrogen atoms in the structure contribute to its chemical properties and biological activity.
There are several synthetic routes to obtain octahydro-2,6-naphthyridin-1(2H)-one acetate. The most common methods include:
The synthesis typically requires controlled conditions such as temperature and solvent choice to optimize yields. For instance, reactions may be performed under reflux conditions with solvents like ethanol or acetic acid to facilitate the formation of the bicyclic structure .
The molecular structure of octahydro-2,6-naphthyridin-1(2H)-one acetate features a bicyclic system with two fused rings containing nitrogen atoms. The acetate group is attached to the nitrogen atom at position one.
Octahydro-2,6-naphthyridin-1(2H)-one acetate can undergo various chemical reactions due to its functional groups:
Reactions involving this compound often require specific catalysts or conditions (e.g., acidic or basic media) to promote desired transformations efficiently .
The mechanism of action for octahydro-2,6-naphthyridin-1(2H)-one acetate primarily relates to its interactions with biological targets:
Research indicates that compounds within the naphthyridine family often exhibit significant biological activity due to their ability to mimic natural substrates or interact with enzyme active sites .
Physical property data can be obtained through techniques such as spectroscopy (NMR, IR) and chromatography (HPLC) for purity assessment .
Octahydro-2,6-naphthyridin-1(2H)-one acetate has several scientific uses:
Meyers’ lactamization provides a stereoselective route to complex octahydro-2,6-naphthyridine scaffolds through bicyclic lactam intermediates. This method enables rapid assembly of highly three-dimensional, sp³-rich tricyclic spirolactams from N-protected cyclic ketone precursors. Key advantages include excellent stereocontrol and compatibility with diverse amino-alcohol partners. Recent optimizations using δ-keto-esters instead of keto-acids significantly improved reaction efficiency. When benzyl δ-keto-ester 9 reacts with (S)-phenylglycinol under microwave irradiation (150°C) with pivalic acid catalysis, complete conversion to tricyclic lactam 10 occurs within minutes, demonstrating the method's robustness for constructing privileged structures with natural product-like complexity [1].
Table 1: Optimized Conditions for Meyers’ Lactamization
Substrate | Amino Alcohol | Conditions | Yield (%) | de (%) |
---|---|---|---|---|
Keto-acid 8 | (S)-Phenylglycinol | Toluene, reflux | 65 | >98 |
Keto-ester 9 | (S)-Phenylglycinol | Pivalic acid, μW, 150°C | >98 | >98 |
Keto-ester 9 | L-Valinol | Pivalic acid, μW, 150°C | 82 | 90 |
Keto-ester 9 | L-tert-Leucinol | Pivalic acid, μW, 150°C | 75 | 75 |
The reaction's stereoselectivity correlates with steric bulk at the amino alcohol α-position. Bulky residues like tert-leucinol afford lower diastereomeric excess (75% de) compared to valinol (90% de) due to increased conformational flexibility during metallacycle formation. This methodology has been successfully extended to piperidones, pyrrolidinones, and azepanones, demonstrating its versatility for synthesizing diverse [5.6.6], [6.6.6], and [6.7.6] ring systems characteristic of octahydro-2,6-naphthyridinones [1].
Ethylene-mediated Heck vinylation enables efficient C-C bond formation on chlorinated naphthyridine precursors without requiring stoichiometric organometallic reagents. This atom-economical approach uses ethylene gas as the vinyl source with palladium catalysis to install essential alkenyl handles for downstream cyclization. The reaction proceeds under mild conditions (50-80°C) in polar aprotic solvents like dimethylacetamide, accommodating diverse electron-withdrawing substituents on the pyridine core. Critical to success is ligand selection (bulky phosphines prevent β-hydride elimination side reactions) and controlled ethylene pressure (5-15 psi) to minimize oligomerization [5]. The resulting 2-vinyl-3-acylpyridine intermediates undergo spontaneous ammonia-mediated cyclization to dihydronaphthyridines, serving as direct precursors to octahydro-2,6-naphthyridinones after saturation.
Friedländer annulation constructs fused quinoline-naphthyridine hybrids through acid-catalyzed condensation of 2-aminonicotinaldehydes with cyclic ketones. This domino reaction proceeds via enolization, nucleophilic attack, and dehydration to establish the naphthyridine core with simultaneous ring fusion. Boron trifluoride etherate efficiently catalyzes this transformation at 80°C in dichloroethane, producing tricyclic systems with bridgehead nitrogen atoms. The reaction accommodates sterically diverse ketones, including substituted cyclohexanones and tetralones, though yields decrease significantly with acyclic ketones (45-52%) due to competing polymerization. Electron-donating substituents on the aldehyde component accelerate cyclization, enabling reaction completion within 4 hours versus 12 hours for electron-deficient analogues [4].
Bicyclic octahydro-2,6-naphthyridinones form directly from 1,3-dicarbonyl compounds and cis-1,4-diaminocyclohexane under dehydrative conditions. This one-pot, three-component approach employs zirconium(IV) chloride as a Lewis acid catalyst (5 mol%) in ethanol at reflux, achieving 65-78% yields for various 7,8-disubstituted derivatives. The reaction proceeds through sequential enamine formation, intramolecular Mannich cyclization, and lactamization. Steric effects dominate regioselectivity: unsymmetrical 1,3-dicarbonyls (e.g., ethyl acetoacetate) yield exclusively C7-substituted products due to preferential nucleophilic attack at the less hindered carbonyl. This method efficiently installs pharmacophoric groups like carboxylic esters or acetyl moieties at C7/C8 positions critical for receptor binding [4].
Chiral ruthenium-p-cymene complexes enable enantioselective reduction of 3,4-dihydro-1,6-naphthyridin-2(1H)-ones to octahydro-2,6-naphthyridinones with >99% ee. Using Noyori-type catalysts (e.g., [(RuCl(η⁶-p-cymene)(S,S)-TsDPEN]), the reaction proceeds via a concerted six-membered transition state with formic acid/triethylamine as the hydrogen source. Polar solvents like dimethylformamide facilitate catalyst solubility and substrate activation, while lower temperatures (0-5°C) minimize racemization. The reduction is chemoselective for the C3-C4 double bond, preserving lactam carbonyls and ester functionalities. This method was pivotal in synthesizing TAK-828F, a potent retinoid-related orphan receptor γt inverse agonist, demonstrating its applicability to complex pharmaceutical targets [5].
Table 2: Enantioselective Transfer Hydrogenation Performance
Catalyst System | Temperature (°C) | Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|
Ru-TsDPEN | 28 | 24 | 99 | 95 |
Ru-TsDPEN | 0 | 48 | >99 | 90 |
Ru-Cy-TsDPEN | 28 | 36 | 98 | 92 |
Ru-TsDPEN/iPrOH | 82 | 3 | 95 | 88 |
Chiral amino-alcohols control stereochemistry during lactamization to establish quaternary stereocenters in octahydro-2,6-naphthyridinones. When (1R,2S)-norephedrine serves as the amino-alcohol component in Meyers’ lactamization, the resulting tricyclic spirolactam forms with 94% de at the spiro-junction carbon. The stereochemical outcome derives from substrate-controlled facial selectivity during the intramolecular aldol-type cyclization, where the amino-alcohol’s β-hydroxyl group directs approach through hydrogen bonding. Subsequent hydrogenolysis cleaves the chiral auxiliary without epimerization, yielding enantiopure octahydro-1,6-naphthyridinones. This approach complements catalytic methods by providing stereochemical diversity through readily available amino-alcohol chiral pools rather than expensive metal catalysts [1] [2].
Palladium acetate pre-catalysts enable critical C-C and C-N bond formations during octahydro-2,6-naphthyridinone functionalization. Efficient in situ reduction to active Pd(0) species requires careful optimization to prevent substrate consumption or phosphine oxidation. Key strategies include:
For Suzuki-Miyaura couplings on brominated derivatives, Pd(OAc)₂/SPhos (1:2 ratio) with cesium carbonate in toluene/ethanol (4:1) achieves >95% conversion at 0.5 mol% Pd loading. This protocol minimizes boronic acid consumption during catalyst activation, a critical consideration for large-scale synthesis where reagent costs and byproduct formation significantly impact process viability [2] [6].
Ring-closing metathesis (RCM) constructs bicyclic dihydronaphthyridine precursors using second-generation Grubbs catalysts. Diallylamine derivatives undergo efficient cyclization at 40°C in dichloromethane (0.001 M concentration) to form 5,6,7,8-tetrahydro-1,6-naphthyridines. Key parameters include:
Table 3: RCM Efficiency in Bicycle Formation
Substrate | Catalyst (mol%) | Concentration (M) | Yield (%) | E/Z Ratio |
---|---|---|---|---|
Diallylamine A | G-II (5) | 0.01 | 92 | 85:15 |
Diallylamine B | HG-II (2.5) | 0.005 | 88 | >95:5 |
Diallylamine C | G-II (10) | 0.001 | 78 | 70:30 |
Thermodynamic control favors Z-alkenes in 5-7 membered rings due to ring strain minimization. For 8-membered rings, higher catalyst loading (10 mol%) and prolonged reaction times (24 h) are necessary, though yields decrease to 55-65% due to competing ring-opening metathesis polymerization. The resulting exocyclic alkenes serve as handles for subsequent hydrogenation to octahydro-2,6-naphthyridinones or functionalization via cross-metathesis [3] [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7